molecular formula C17H23ClO4 B1326046 Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate CAS No. 951886-81-0

Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate

Cat. No.: B1326046
CAS No.: 951886-81-0
M. Wt: 326.8 g/mol
InChI Key: NTBVBYKCPCCRQE-UHFFFAOYSA-N
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Description

Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate (CAS 951886-81-0) is a high-purity chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research, particularly in the development of therapies for cystic fibrosis. This compound, with a molecular formula of C 17 H 23 ClO 4 and a molecular weight of 326.82 g/mol, serves as a critical precursor in the synthesis of conformationally constrained bithiazole derivatives . These derivatives function as small-molecule correctors of defective ΔF508–CFTR cellular processing, targeting the underlying protein misfolding responsible for most cases of cystic fibrosis . The structural features of this compound, including the 5-chloro-2-methoxyphenyl moiety, are integral to the geometric constraints required for effective binding and correction of the misfolded CFTR protein . Researchers will find this compound is characterized with 97% purity and should be handled in accordance with its safety profile, which includes warnings that it may be harmful if swallowed and may cause skin and serious eye irritation . As a specialist intermediate, its primary research value lies in its role in structure-activity relationship (SAR) studies aimed at optimizing the potency and efficacy of novel therapeutic correctors . This product is intended for research and development purposes only and is not classified as a drug or pharmaceutical. It is strictly for laboratory use and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO4/c1-3-22-17(20)9-7-5-4-6-8-15(19)14-12-13(18)10-11-16(14)21-2/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBVBYKCPCCRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249752
Record name Ethyl 5-chloro-2-methoxy-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-81-0
Record name Ethyl 5-chloro-2-methoxy-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-2-methoxy-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

  • Ethyl 6-oxo-8-chloro-caprylate (ethyl 6-oxo-8-chloro-octanoate) is a crucial intermediate structurally related to the target compound, as described in patent CN102731307B. This intermediate is prepared via an aluminum chloride-catalyzed addition reaction between 6-chloro-6-oxo ethyl hexanoate and ethylene in dichloroethane solvent, followed by hydrolysis to yield the 6-oxo-8-chloro derivative.

  • The aromatic moiety, 5-chloro-2-methoxyphenyl, is introduced typically via nucleophilic substitution or coupling reactions with appropriately functionalized octanoate intermediates.

Detailed Synthetic Route

Step 1: Preparation of 6-oxo-8-chloro-octanoic acid ethyl ester
  • Reaction conditions: Aluminum chloride (AlCl3) catalyzes the addition of ethylene to 6-chloro-6-oxo ethyl hexanoate in ethylene dichloride solvent at 10–25 °C.
  • Hydrolysis: The reaction mixture is hydrolyzed in a controlled manner using a hydrolysis kettle equipped with a recycle pump and graphite condenser to maintain temperature below 35 °C, improving yield and reducing wastewater.
  • Yield and purity: The process yields 6-oxo-8-chloro-octanoic acid ethyl ester with high purity after phase separation.
Step 2: Introduction of the 5-chloro-2-methoxyphenyl group
  • This step involves coupling the aromatic ring to the octanoate backbone. While direct literature on this exact substitution is limited, analogous methods involve:

    • Using a halogenated aromatic compound (e.g., 5-chloro-2-methoxyphenyl halide) and performing nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) with the octanoate intermediate bearing a suitable leaving group or organometallic functionality.
  • The methoxy group at the 2-position is typically introduced via methylation of the corresponding hydroxyphenyl precursor or by using commercially available 2-methoxyphenyl derivatives.

Step 3: Formation of the 8-oxo group
  • The keto group at the 8-position is generally introduced by oxidation of the corresponding alcohol or by using keto-functionalized starting materials.
  • Controlled oxidation methods such as PCC (pyridinium chlorochromate) or Swern oxidation can be employed to avoid over-oxidation or side reactions.

Purification and Characterization

  • After synthesis, the compound is purified by crystallization or chromatographic techniques.
  • Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Data Table: Summary of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time Notes
Addition reaction (Step 1) 6-chloro-6-oxo ethyl hexanoate, ethylene, AlCl3, dichloroethane 10–25 3 hours Controlled addition, AlCl3 catalyst
Hydrolysis Water, recycle pump, graphite condenser <35 45 min – 1 hour Temperature control critical
Aromatic substitution (Step 2) 5-chloro-2-methoxyphenyl halide, coupling reagents 25–80 (varies) Several hours Cross-coupling or nucleophilic substitution
Oxidation (Step 3) Oxidizing agent (e.g., PCC, Swern) 0–25 1–3 hours Mild conditions to preserve ester
Purification Crystallization or chromatography Ambient Variable Ensures high purity

Research Findings and Optimization Notes

  • The hydrolysis step in the preparation of the 6-oxo-8-chloro intermediate is optimized by using a recycle pump and graphite condenser to maintain temperature and reduce wastewater, significantly improving yield and process safety.
  • The use of aluminum chloride as a catalyst in the addition reaction is critical for high conversion and selectivity.
  • Aromatic substitution reactions require careful control of reaction conditions to avoid deactivation of the aromatic ring or side reactions, especially due to the presence of electron-donating methoxy and electron-withdrawing chloro substituents.
  • Oxidation steps must be carefully controlled to prevent ester hydrolysis or over-oxidation of sensitive groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Name : Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate
  • CAS Number : [Insert CAS Number]
  • Molecular Formula : C17H24ClO4
  • Molecular Weight : [Insert Molecular Weight]

The structure of this compound features a chlorinated methoxyphenyl group attached to an oxooctanoate backbone, which contributes to its reactivity and interaction with biological targets.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.
  • Reduction : The ketone group can be reduced to form alcohols.
  • Substitution Reactions : The methoxy groups can undergo nucleophilic aromatic substitution.

These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and materials science.

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant activity due to the presence of methoxy groups that enhance electron donation capabilities.
StudyFindings
Phenolic Compound StudyStrong DPPH radical scavenging activity observed.
In Vitro AssaysSignificant reduction in lipid peroxidation levels noted.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may have antiproliferative effects on various cancer cell lines, indicating its potential as a therapeutic agent .

Therapeutic Applications

The compound's structural characteristics suggest possible therapeutic applications, particularly in oncology:

  • Cancer Treatment : In vitro studies have shown that related compounds can induce apoptosis in cancer cells. For example, compound 12a from related studies demonstrated significant tumor growth inhibition in xenograft models .
ModelTumor Growth Inhibition (%)
A549 (Lung Cancer)37.2% (25 mg/kg)
H2228 (Lung Cancer)64.7% (100 mg/kg)

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on A549 lung cancer cells. The compound was administered at varying concentrations, leading to increased late apoptotic cell populations and significant tumor growth inhibition without major side effects on normal tissues .

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capabilities of this compound compared to known antioxidants. The results indicated that it effectively reduced oxidative stress markers in cellular models, supporting its potential use as a dietary supplement or therapeutic agent for oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate, highlighting structural variations, applications, and synthesis insights:

Compound Name Substituent/R-Group Molecular Formula Molecular Weight Key Applications/Synthesis Insights References
This compound 5-Chloro-2-methoxyphenyl C₁₇H₂₃ClO₄ 326.82 Intermediate for HDAC/EGFR chimeric inhibitors ; radiotracer precursors
Ethyl 8-((4-(2-[¹⁸F]fluoroethyl)phenyl)amino)-8-oxooctanoate 4-(2-Fluoroethyl)phenylamino C₁₈H₂₅FN₂O₃ 336.40 PET radiotracer precursor ([¹⁸F]-FESAHA) with 19% decay-corrected yield
Methyl 8-oxooctanoate None (simple ester) C₉H₁₆O₃ 172.22 Reductive alkylation precursor for cyclopentanedione derivatives
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate 3,5-Dimethoxyphenyl C₁₈H₂₆O₅ 322.39 No specific application noted; GHS data available
Methyl 8-((4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)amino)-8-oxooctanoate Complex pyrimidinediamine substituent C₂₅H₂₈ClN₅O₅S 562.04 Anticancer agent (68% yield, m.p. 174.5–176.8°C)

Biological Activity

Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate is a compound that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a chloro-substituted aromatic ring and an ester functional group. This configuration contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been investigated for its anti-inflammatory effects . It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic role in conditions characterized by inflammation.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in inflammatory processes or microbial metabolism, thereby modulating their activity .

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound in inhibiting cell proliferation in various cancer cell lines. For instance, one study showed that treatment with the compound resulted in significant apoptosis in A549 lung cancer cells, highlighting its potential as an anticancer agent .

StudyCell LineConcentrationEffect
A5494.0 μMInduced apoptosis
VariousVariableAntimicrobial inhibition

Comparative Studies

Comparative studies with similar compounds such as Ethyl 8-(5-bromo-2-methoxyphenyl)-8-oxooctanoate indicate that the presence of chlorine enhances the biological activity compared to bromine or fluorine substitutions. This suggests that halogen substituents significantly influence the compound's reactivity and biological profile.

Q & A

Q. Q1. What are the optimal synthetic routes for Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate, and how can reaction conditions be standardized to maximize yield?

Methodological Answer: The synthesis typically involves esterification of the corresponding carboxylic acid (8-(5-chloro-2-methoxyphenyl)-8-oxooctanoic acid) with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:

  • Reflux Conditions : Maintain temperatures between 70–80°C to ensure complete conversion .
  • Catalyst Selection : Acidic catalysts improve esterification efficiency, with p-toluenesulfonic acid minimizing side reactions compared to H₂SO₄ .
  • Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Q2. How should researchers characterize the structural and functional properties of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of the methoxy (δ 3.8–4.0 ppm), chloro-substituted aromatic protons (δ 7.2–7.5 ppm), and ester carbonyl (δ 170–175 ppm) .
  • HPLC-MS : Verify molecular weight (calc. ~326.8 g/mol) and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • FT-IR : Identify ester C=O stretching (~1730 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. Q3. How do electronic effects of the 5-chloro-2-methoxyphenyl substituent influence reactivity in substitution or oxidation reactions?

Methodological Answer: The electron-withdrawing Cl and electron-donating OCH₃ groups create a polarized aromatic ring, directing electrophilic substitution to the para position of the methoxy group. For example:

  • Nitration : Use HNO₃/H₂SO₄ at 0–5°C to introduce NO₂ at the 4-position .
  • Oxidation : KMnO₄ in alkaline medium oxidizes the ketone to a carboxylic acid; monitor pH to avoid over-oxidation .

Data Contradiction Analysis :
Conflicting reports on oxidation yields (50–80%) may arise from solvent polarity. Polar aprotic solvents (e.g., DMF) improve solubility and yield consistency .

Q. Q4. What strategies can resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Studies : Test across concentrations (1 nM–100 µM) to distinguish specific enzyme inhibition (low nM) from nonspecific cytotoxicity (high µM) .
  • Target Validation : Use knockout cell lines or competitive binding assays (e.g., with HDAC inhibitors for epigenetic activity) .
  • Meta-Analysis : Cross-reference data with analogs (e.g., Ethyl 8-(4-fluorophenyl)-8-oxooctanoate) to isolate substituent-specific effects .

Q. Q5. How can in vivo pharmacokinetics and toxicity be systematically evaluated?

Methodological Answer:

  • Animal Models : Administer via intravenous (IV) or oral gavage in rodents (dose: 10–50 mg/kg). Collect plasma at intervals (0–24h) for LC-MS/MS analysis of bioavailability .
  • Toxicology : Assess liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .
  • Metabolite ID : Use HR-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Methodological Challenges & Solutions

Q. Q6. How to address low yields in large-scale synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction time (30% yield increase vs. batch) .
  • Catalyst Recycling : Immobilize acidic catalysts on silica nanoparticles to reduce waste .

Q. Q7. What computational tools predict interactions with biological targets?

Methodological Answer:

  • Docking Simulations (AutoDock Vina) : Model binding to HDACs or cholinesterases, focusing on the ketone-oxygen and chloro-methoxy motifs .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

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